3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl-
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Overview
Description
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a pyridazinone core, which is known for its diverse biological activities, and is substituted with morpholinoethyl, phenyl, and p-tolyl groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver oxide, with reactions carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethyl-substituted benzimidazolium salts: Known for their antimicrobial and anticancer properties.
N-Heterocyclic carbene (NHC) complexes: Used in catalysis and material science.
Uniqueness
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Biological Activity
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- is a synthetic organic compound belonging to the pyridazinone class, which is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H28N4O, with a molecular weight of approximately 392.50 g/mol. The structure includes a pyridazinone core substituted with morpholinoethyl and phenyl groups, which are essential for its biological activity.
Pyridazinones, including this specific compound, exhibit various mechanisms of action that influence their biological activity:
- Enzyme Inhibition : These compounds can modulate the activity of enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
- Receptor Interaction : They may interact with various receptors, influencing signaling pathways involved in numerous physiological processes.
Biological Activity Overview
Research indicates that pyridazinone derivatives have significant therapeutic potential. Key findings related to the biological activity of 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- include:
- Antidepressant Effects : Some derivatives demonstrate MAO-A and MAO-B inhibitory activities, which are relevant for the treatment of depression.
- Anticancer Activity : Certain pyridazinones have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties : The compound may exhibit antimicrobial effects, contributing to its therapeutic versatility.
Table 1: Biological Activities of Pyridazinone Derivatives
Compound Name | Activity | IC50 Value (µM) | Reference |
---|---|---|---|
T1 | MAO-B Inhibition | 0.013 | |
T3 | Cytotoxicity (L929 cells) | 27.05 | |
T6 | Cytotoxicity (L929 cells) | 120.6 |
Case Study: MAO Inhibition
In a study evaluating the inhibitory effects on MAO enzymes, T6 was identified as a potent inhibitor of MAO-B with an IC50 value of 0.013 µM, making it significantly more effective than other tested compounds. Additionally, T3 exhibited cytotoxic effects at higher concentrations but was less toxic than other derivatives, suggesting a favorable therapeutic profile for selective applications in treating mood disorders or cancers .
Case Study: Anticancer Activity
Another study investigated the cytotoxic effects of various pyridazinone derivatives on cancer cell lines. The results indicated that while some compounds induced cell death at lower concentrations, others exhibited minimal toxicity at therapeutic doses. This highlights the importance of structural modifications in enhancing biological activity while reducing adverse effects .
Properties
CAS No. |
23338-47-8 |
---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H25N3O2/c1-18-7-9-19(10-8-18)21-17-22(20-5-3-2-4-6-20)24-26(23(21)27)12-11-25-13-15-28-16-14-25/h2-10,17H,11-16H2,1H3 |
InChI Key |
YSQODNGHZVLWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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